3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
Description
Table 1: Structural Comparison of Bicyclic Carbonyl Chlorides
The addition of methyl groups in 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride increases steric hindrance compared to unsubstituted derivatives like 5-norbornene-2-carbonyl chloride. This steric effect may reduce nucleophilic attack rates at the carbonyl carbon. Conversely, 3,3-dimethylcyclobutane-1-carbonyl chloride, a monocyclic analog, lacks the strain and rigidity of the bicyclic system, leading to distinct reactivity profiles.
Stereochemical Considerations in Bicyclo[2.2.1]heptene Systems
The bicyclo[2.2.1]heptene framework inherently restricts stereochemical freedom due to its fused rings. The bridgehead carbons (positions 1 and 4) adopt fixed geometries, while the double bond at position 5 enforces a planar configuration. The geminal dimethyl groups at position 3 occupy a single carbon, preventing stereoisomerism at that site. However, the carbonyl chloride group at position 2 may exhibit endo or exo orientations relative to the bicyclic system, though crystallographic data is required to confirm this.
In related systems like 5-norbornene-2-carboxylic acid, the endo isomer predominates due to favorable orbital overlap in the bicyclic framework. Similar stereoelectronic effects likely influence the reactivity of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, particularly in reactions involving the carbonyl group.
Properties
CAS No. |
84473-81-4 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h3-4,6-8H,5H2,1-2H3 |
InChI Key |
XUCYGPULSFEFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1C(=O)Cl)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Isomerization to Desired Bicyclo[2.2.1]heptene Derivatives
Following the Diels-Alder reaction, the initial bicyclo[2.2.1]heptene adducts (e.g., 5,6-dimethylbicyclo[2.2.1]hept-2-ene) undergo isomerization to yield the target bicyclo[2.2.1]heptene derivatives such as 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
- Isomerization is catalyzed by solid acid catalysts , including metal oxides (alumina, silica, titania, zirconia), metal phosphates, metal sulfates, clays, zeolites, and ion-exchange resins.
- The isomerization step can be performed separately after the Diels-Alder reaction or simultaneously in a one-step process where the isomerization catalyst is present during the Diels-Alder reaction.
- Reaction conditions for isomerization are similar to those for the Diels-Alder step, with no specific pressure requirements.
Summary of Core Synthesis Conditions
| Step | Reactants | Catalyst/Conditions | Temperature (°C) | Pressure | Notes |
|---|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene + 2-butene | None or isomerization catalyst | 100–350 (prefer 150–350) | Vapor pressure of olefin | Forms bicyclo[2.2.1]heptene core |
| Isomerization | Bicyclo[2.2.1]heptene adduct | Solid acid catalyst (e.g., alumina) | 100–350 | Atmospheric or vapor pressure | Converts to desired isomers |
| One-step combined | Cyclopentadiene + 2-butene + catalyst | Solid acid catalyst | 100–350 | Vapor pressure | Simultaneous Diels-Alder and isomerization |
Functionalization to 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride
After obtaining the bicyclo[2.2.1]heptene core with the appropriate methyl substitution pattern, the carbonyl chloride functionality at the 2-position is introduced. While specific detailed protocols for this exact compound are limited in open literature, general synthetic strategies for preparing acyl chlorides from bicyclic ketones or acids are well established:
- Conversion of the corresponding bicyclic carboxylic acid or bicyclic ketone to the acyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) , oxalyl chloride (COCl)₂ , or phosphorus pentachloride (PCl₅) .
- The reaction is usually conducted under anhydrous conditions, often in an inert solvent like dichloromethane or chloroform, at temperatures ranging from 0°C to reflux depending on the reagent.
- The reaction proceeds via substitution of the hydroxyl group of the acid or the ketone oxygen to form the acid chloride.
Research Findings and Optimization Notes
- The use of inexpensive starting materials such as 2-butene and cyclopentadiene makes the process economically viable.
- The one-step Diels-Alder/isomerization process reduces the number of reaction steps and improves overall yield and efficiency.
- Solid acid catalysts are versatile and can be tailored to optimize selectivity toward the desired bicyclo[2.2.1]heptene isomers.
- The carbonyl chloride formation step is a standard acyl chloride synthesis, but care must be taken to avoid side reactions such as over-chlorination or decomposition of the bicyclic framework.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Bicyclo[2.2.1]heptene core synthesis | Diels-Alder reaction of cyclopentadiene with 2-butene | 100–350°C, vapor pressure, no special pressure | Economical, scalable | Control of isomer distribution |
| Isomerization | Solid acid catalyst-mediated isomerization | Alumina, silica, zeolites; 100–350°C | High selectivity, one-step option | Catalyst deactivation possible |
| Carbonyl chloride formation | Conversion of bicyclic acid/ketone to acyl chloride | Thionyl chloride or oxalyl chloride, inert solvent | Standard, high yield | Requires anhydrous conditions |
Scientific Research Applications
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with unique properties.
Medicinal Chemistry: Researchers utilize this compound to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive nature.
Mechanism of Action
The mechanism of action of 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in medicinal chemistry to design inhibitors or activators of specific enzymes and receptors.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride (CAS: 27063-48-5)
- Molecular Formula : C₈H₉ClO (MW: 156.61).
- Key Differences :
- Lacks the 3,3-dimethyl substituents, reducing steric hindrance and molecular weight.
- Boiling point: 79–81°C at 12 Torr, with a density of 1.256 g/cm³ .
- Reactivity: Higher electrophilicity due to reduced steric shielding, making it more reactive in nucleophilic acyl substitutions compared to the dimethyl variant .
- Applications: Used as a monomer in ring-opening metathesis polymerization (ROMP) for light up-converting materials .
Bicyclo[2.2.1]-5-heptene-2,3-dicarbonyl Chloride (CAS: 4582-21-2)
- Molecular Formula : C₉H₈Cl₂O₂ (MW: 219.061).
- Key Differences :
- Applications : Likely employed in synthesizing rigid polymers or covalent organic frameworks (COFs) due to bifunctional reactivity.
Methyl 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 17660-75-2)
- Molecular Formula : C₁₀H₁₄O₂ (MW: 166.22).
- Key Differences :
- Applications : Intermediate in fine chemical synthesis, where ester stability is preferred over acyl chloride reactivity.
Physicochemical and Reactivity Comparisons
Physical Properties
Reactivity Trends
- Steric Effects: The 3,3-dimethyl groups in the target compound hinder nucleophilic attack, slowing reactions like esterification or amidation compared to non-methylated analogs .
- Electronic Effects : The electron-withdrawing acyl chloride group enhances electrophilicity, but steric shielding in the dimethyl variant may offset this advantage .
- Stereochemical Influence : Defined stereocenters in the dicarbonyl chloride (CAS: 4582-21-2) enable stereoselective applications, whereas the target compound’s mixed stereochemistry limits such precision .
Biological Activity
3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride (CAS Number: 84473-81-4) is a bicyclic compound with potential biological activities that warrant investigation. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C10H13ClO and features a bicyclic structure that contributes to its reactivity and biological interactions. Its unique structural characteristics may influence its interaction with biological systems.
Biological Activity Overview
Research indicates that 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against certain strains of bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines reveal promising results.
The biological activity of 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
- Reactive Intermediate Formation : It can generate reactive intermediates that may lead to oxidative stress in cells.
- Modulation of Signaling Pathways : The compound might influence various signaling pathways, such as apoptosis or cell proliferation.
Antimicrobial Activity
A study conducted by researchers at the University of Groningen examined the antimicrobial properties of several bicyclic compounds, including 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride. The findings demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | S. aureus | 15 |
| 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | E. coli | 12 |
Enzyme Inhibition
Research published in the Journal of Organic Chemistry explored the inhibitory effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The study reported a significant decrease in enzyme activity upon treatment with varying concentrations of the compound.
| Concentration (µM) | Enzyme Activity (% Control) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
Cytotoxicity Studies
A cytotoxicity assay performed on human cancer cell lines revealed that 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride induced apoptosis in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
